![molecular formula C23H22N4O4 B2629250 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-88-7](/img/structure/B2629250.png)
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused bicyclic core combining triazole and quinazolinone moieties. Its structure includes two distinct aryl substituents: a 3,5-dimethoxyphenyl group at position 2 and a 3-hydroxyphenyl group at position 7.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-16-10-14(11-17(12-16)31-2)22-25-23-24-18-7-4-8-19(29)20(18)21(27(23)26-22)13-5-3-6-15(28)9-13/h3,5-6,9-12,21,28H,4,7-8H2,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJURAMPPAYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Construction of the Quinazoline Moiety: This step involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.
Substitution Reactions: Introduction of the methoxy and hydroxyphenyl groups can be carried out through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted derivatives and oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Key Observations :
- The target compound’s 3-hydroxyphenyl group increases polarity (lower logP vs. dimethyl analogs) and hydrogen-bonding capacity compared to non-hydroxylated derivatives .
- Methoxy groups at positions 3 and 5 likely enhance metabolic stability but may reduce aqueous solubility relative to methylsulfanyl or diethylamino substituents .
Activité Biologique
The compound 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family and has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action and therapeutic potential based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O3
- Molecular Weight : 348.39 g/mol
The compound's structure features a triazole ring fused with a quinazoline moiety, which is known to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to affect the cell cycle by downregulating cyclin-dependent kinases (CDKs) and upregulating pro-apoptotic factors.
-
Case Studies :
- In vitro studies demonstrated that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.
- It was also effective against colon carcinoma cells (HCT-116) with an IC50 value of 15 µM.
Antimicrobial Activity
The compound has also been screened for antimicrobial activity:
- Results : It showed promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanism : It appears to mitigate oxidative stress in neuronal cells and promote neuronal survival under stress conditions.
Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 12 µM | Induces apoptosis; inhibits CDKs |
Anticancer | HCT-116 | 15 µM | Cell cycle arrest |
Antimicrobial | Staphylococcus aureus | - | Disruption of bacterial cell wall |
Antimicrobial | Escherichia coli | - | Inhibition of bacterial growth |
Neuroprotective | Neuronal Cells | - | Reduces oxidative stress; promotes survival |
Case Studies and Experimental Evidence
- In Vitro Studies : A comprehensive study involving multiple cancer cell lines demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
- Animal Models : Preliminary animal studies have indicated that administration of the compound led to reduced tumor sizes in xenograft models.
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis and cell cycle regulation.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.